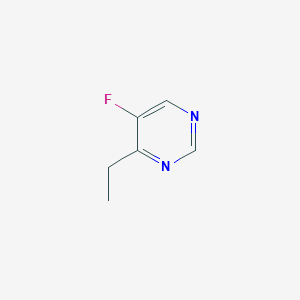
4-Ethyl-5-fluoropyrimidine
Cat. No. B057389
Key on ui cas rn:
137234-88-9
M. Wt: 126.13 g/mol
InChI Key: AYZDRTRWCASUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05773443
Procedure details


A mixture of 2,4-dichloro-6-ethyl-5-fluoropyrimidine (10 g) (see Preparation 7(iii)), sodium acetate (8.83 g), 5% palladium-on-charcoal (50% "wet", 2 g) and methanol (30 ml) was hydrogenated at 50° C. and 3 atmospheres pressure for 5 hours. The resulting slurry was filtered carefully through a cellulose-based filter-aid, the pad was washed with further methanol (5 ml) and the resulting orange filtrate was distilled at 64° C. and atmospheric pressure to provide a colourless distillate. This was partitioned between water (300 ml) and ether (40 ml) and the two phases separated. The organic phase was washed with water (4×50 ml), dried aver MgSO4 and the solvent was removed at room temperature under reduced pressure to provide the title compound as a pale yellow liquid (2.2 g).



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[C:4]([CH2:10][CH3:11])[N:3]=1.C([O-])(=O)C.[Na+]>[Pd].CO>[CH2:10]([C:4]1[C:5]([F:9])=[CH:6][N:7]=[CH:2][N:3]=1)[CH3:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)F)CC
|
|
Name
|
|
|
Quantity
|
8.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at 50° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered carefully through a cellulose-
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
based filter-aid
|
WASH
|
Type
|
WASH
|
|
Details
|
the pad was washed with further methanol (5 ml)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resulting orange filtrate was distilled at 64° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
atmospheric pressure to provide a colourless distillate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was partitioned between water (300 ml) and ether (40 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the two phases separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water (4×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried aver MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed at room temperature under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=NC=NC=C1F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

